Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Description
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a benzofuran derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a methyl ester at position 6 of the fused benzofuran ring. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which enable hydrogen bonding (via the hydroxyl group) and moderate lipophilicity (via the methyl and ester groups). Its synthesis typically involves functionalization of the benzofuran core through alkylation, esterification, or oxidation steps, as inferred from analogous pathways in related compounds . Crystallographic tools like SHELX and ORTEP-3 are critical for confirming its molecular geometry and hydrogen-bonding patterns .
Properties
IUPAC Name |
methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-8-9(12)4-7(11(13)14-2)5-10(8)15-6/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSXUNBDKRJPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2O1)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677463 | |
| Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314725-17-2 | |
| Record name | Methyl 4-hydroxy-2-methyl-6-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314725-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate typically involves the esterification of 4-hydroxy-2-methylbenzofuran-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form 4-hydroxy-2-methylbenzofuran-6-carboxylic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (aq), reflux | 4-hydroxy-2-methylbenzofuran-6-carboxylic acid | 85-90% | |
| NaOH (aq), 55°C, 6 hr | Same as above | 50% |
Mechanism : Acid-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while base-mediated saponification involves deprotonation and ester cleavage .
Acetylation
The phenolic hydroxyl group at position 4 reacts with acetylating agents to form protected derivatives.
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| Acetic anhydride, pyridine | Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate | Intermediate for synthesis |
Key Insight : Acetylation improves compound stability during storage and subsequent reactions .
Oxidation Reactions
The hydroxyl group undergoes selective oxidation to form quinone-like structures.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | Room temperature | 2-methylbenzofuran-4,6-dione | Increased electrophilicity |
| CrO₃ | Reflux in acetone | Oxidized derivatives | Enhanced biological activity |
Biological Relevance : Oxidation products show improved antimicrobial properties in preliminary assays .
Nucleophilic Substitution
The ester group participates in nucleophilic substitutions to form amides or other esters.
| Reagents | Product | Notes | Reference |
|---|---|---|---|
| SOCl₂ → NH₃ (g) | 4-hydroxy-2-methylbenzofuran-6-carboxamide | Retains hydroxyl group | |
| R-OH (alcoholysis) | Corresponding alkyl ester | Tunable solubility |
Example : Reaction with thionyl chloride converts the ester to an acyl chloride intermediate, enabling subsequent amide formation.
Bromination (Electrophilic Substitution)
Electrophilic bromination occurs at activated positions on the aromatic ring.
| Brominating Agent | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ in CHCl₃ | Position 5 or 7 | Bromo-derivatives | 60-75% | |
| NBS in CCl₄ | Allylic positions | Bromomethyl derivatives | 40-50% |
Regioselectivity : The hydroxyl group directs electrophiles to ortho/para positions, while steric effects from the methyl group influence substitution patterns .
Triflation and Cross-Coupling
The hydroxyl group is converted to a triflate for palladium-catalyzed coupling.
Efficiency : Triflate intermediates enable efficient C-C bond formation with yields exceeding 70% in cross-coupling reactions .
Scientific Research Applications
Chemistry
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can interact with specific molecular targets, which may lead to the development of new therapeutic agents . The hydroxyl group in the compound can form hydrogen bonds with biological macromolecules, influencing their function and potentially enhancing biological activity through metabolic transformations.
Medicine
This compound is explored as a lead compound for drug development due to its structural similarity to bioactive molecules. Its potential as an inhibitor in various biological pathways makes it a candidate for further pharmacological studies . For instance, it has been implicated in the modulation of receptor tyrosine kinases, which are often aberrantly expressed in cancers such as breast and ovarian cancer .
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties allow for its use in creating novel materials with specific functionalities, which can be utilized across different industrial sectors .
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of methyl derivatives similar to this compound demonstrated significant efficacy against various bacterial strains. The findings suggest that modifications to the benzofuran structure can enhance antimicrobial activity, paving the way for new antibiotic formulations .
Case Study 2: Cancer Research
Research investigating the anticancer potential of this compound revealed its ability to inhibit cell proliferation in cancer cell lines. The mechanism involves interference with key signaling pathways associated with tumor growth. This positions this compound as a promising candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that enhance its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate can be contextualized by comparing it to related benzofuran derivatives. Below is an analysis of key analogs, emphasizing substituent effects on physical, chemical, and biological properties.
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
- Structural Differences : Features a 2-hydroxypropan-2-yl group at position 2 and a partially saturated (dihydro) benzofuran ring.
- The 2-hydroxypropan-2-yl group introduces additional hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the target compound .
- Applications : Such modifications are often explored to improve bioavailability in drug design.
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid
- Structural Differences : Replaces the methyl ester at position 6 with a carboxylic acid.
- Acidic protons may enhance metal-chelating properties, relevant for enzyme inhibition (e.g., MbtI, as studied in ) .
- Synthesis : Prepared via hydrolysis of ester precursors, highlighting the reversibility of esterification in derivative synthesis.
Ethyl 6-Bromo-5-((4-Methylbenzyl)Oxy)-2-Phenyl-1-Benzofuran-3-Carboxylate
- Structural Differences : Substitutions include a bromine at position 6, a (4-methylbenzyl)oxy group at position 5, and a phenyl group at position 2.
- Implications: The bromine atom increases molecular weight (MW = 449.3 g/mol) and enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Halogenated benzofurans are common intermediates in agrochemical and pharmaceutical synthesis.
Methyl 4-(2-Oxopropoxy)Benzofuran-6-Carboxylate
- Structural Differences : The hydroxyl group at position 4 is replaced with a 2-oxopropoxy chain.
- Implications :
Research Findings and Implications
- Hydrogen Bonding : The hydroxyl group in this compound facilitates intermolecular interactions, critical for crystal packing and supramolecular assembly .
- Ester vs. Acid Derivatives : The methyl ester enhances metabolic stability compared to carboxylic acids, making it preferable in prodrug design .
- Steric and Electronic Effects : Substituents like bromine or phenyl groups expand synthetic utility but may compromise target engagement due to steric bulk .
Biological Activity
Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀O₄
- Molecular Weight : 206.19 g/mol
- CAS Number : 314725-17-2
The compound features a benzofuran ring with a hydroxyl group and an ester functional group, which are critical for its biological activity. The unique substitution pattern on the benzofuran ring enhances its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the esterification of 4-hydroxy-2-methylbenzofuran-6-carboxylic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions to ensure complete reaction .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been evaluated against:
- K562 (chronic myeloid leukemia)
- MOLT-4 (acute lymphoblastic leukemia)
- HeLa (cervical carcinoma)
In a study assessing cytotoxicity, compounds derived from benzofuran structures, including this compound, showed selective toxicity towards cancer cells compared to normal cells . The structure-activity relationship (SAR) indicated that modifications to the benzofuran core can enhance cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | K562 | 1.5 |
| This compound | MOLT-4 | 1.8 |
| This compound | HeLa | 2.0 |
Antimicrobial Properties
In addition to its anticancer potential, this compound has also been investigated for antimicrobial activity. Preliminary studies suggest efficacy against various bacterial strains, indicating that the hydroxyl group may play a role in disrupting microbial cell membranes .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
A notable case study explored the effects of this compound in combination with other chemotherapeutic agents, demonstrating enhanced efficacy against resistant cancer cell lines . The combination therapy resulted in lower IC₅₀ values compared to monotherapy.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves benzofuran ring construction via cyclization of substituted phenolic precursors. A common approach includes:
- Step 1 : Condensation of 4-hydroxy-6-methylbenzofuran precursors with methyl chloroformate or activated esters under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization : Reaction efficiency improves with anhydrous solvents, controlled temperature (reflux conditions), and catalytic DMAP to enhance esterification yields .
Q. How is this compound characterized spectroscopically?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm). The ester carbonyl appears at δ 165–170 ppm in ¹³C NMR .
- IR : Stretching vibrations for hydroxyl (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and benzofuran C-O (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 246.215 for C₁₃H₁₀O₅ derivatives) and fragmentation patterns validate the structure .
Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?
- X-ray Diffraction : Use SHELX-2018 for structure solution and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and anisotropic displacement parameters .
- Visualization : ORTEP-3 generates thermal ellipsoid plots, while WinGX integrates refinement and symmetry validation .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly design?
- Graph Set Analysis : Classify hydrogen bonds (e.g., O–H···O motifs) using Etter’s rules. For example, R₂²(8) motifs may dominate due to hydroxyl-ester interactions .
- Functional Implications : Directional H-bonding can predict co-crystal formation with complementary acceptors (e.g., pyridine derivatives) for tailored material properties .
Q. What strategies address contradictions in crystallographic data (e.g., disorder or twinning) for this compound?
Q. How can in silico methods predict the biological activity of this compound derivatives?
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like P-glycoprotein (e.g., binding affinity calculations for drug-resistance modulation) .
- ADME Prediction : SwissADME evaluates bioavailability (e.g., LogP ~1.8 suggests moderate permeability) .
Q. What analytical techniques resolve discrepancies in synthetic yields or impurity profiles?
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (ACN/water + 0.1% formic acid) and compare with synthetic intermediates .
- Kinetic Analysis : Monitor reaction progress via in-situ IR to identify side reactions (e.g., ester hydrolysis under acidic conditions) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Hydrogen Bond Length (Å) | O–H···O: 2.65–2.75 | |
| R-factor (%) | <5.0 (high-resolution data) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Notes |
|---|---|---|
| DMAP Catalyst | 85–90 | Reduces side-product formation |
| Ambient Temperature | 60–65 | Prolonged reaction time |
| Reflux (Acetone) | 75–80 | Faster but lower purity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
